1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinone ring: This step involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to produce the pyrrolidinone ring.
Attachment of the urea group: The intermediate pyrrolidinone is reacted with an isocyanate to introduce the urea functionality.
Introduction of the benzyl(methyl)amino group: The final step involves the alkylation of the urea derivative with benzyl(methyl)amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Materials Science: Exploration of its potential as a building block for advanced materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Dimethylamino)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a dimethylamino group instead of a benzyl(methyl)amino group.
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c1-25(14-16-5-3-2-4-6-16)12-11-23-21(28)24-18-13-20(27)26(15-18)19-9-7-17(22)8-10-19/h2-10,18H,11-15H2,1H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHKIZKDEKYCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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